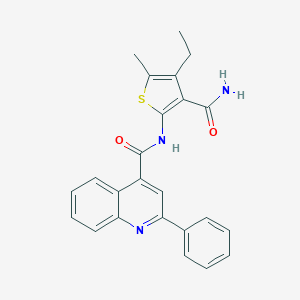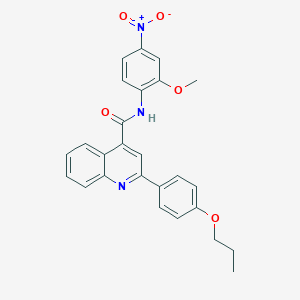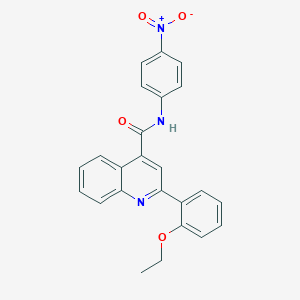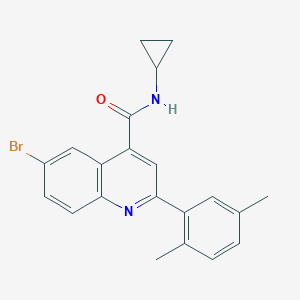![molecular formula C16H20N4O2 B446091 2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)
2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H20N4O2 This compound is known for its unique structure, which includes a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This is achieved by reacting 3,5-dimethylphenol with chloroacetic acid under basic conditions.
Conversion to 3,5-dimethylphenoxyacetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: The final step involves the condensation of 3,5-dimethylphenoxyacetohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(3,5-dimethylphenoxy)acetohydrazone
Uniqueness
Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide stands out due to its unique combination of a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
属性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenoxy)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-5-12(2)7-15(6-11)22-10-16(21)18-17-8-14-9-20(4)19-13(14)3/h5-9H,10H2,1-4H3,(H,18,21)/b17-8+ |
InChI 键 |
YTXNPFZQTIYWKA-CAOOACKPSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CN(N=C2C)C)C |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B446009.png)

![N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B446013.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B446016.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-ethylbutanamide](/img/structure/B446021.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B446022.png)
![2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446023.png)

![2-[4-(2-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide](/img/structure/B446026.png)


![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446030.png)
![2,2-dichloro-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B446031.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B446032.png)
